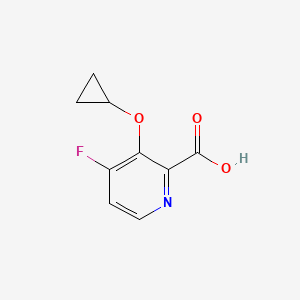
3-Cyclopropoxy-4-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-fluoropicolinic acid is an organic compound with the molecular formula C9H8FNO3 It is a derivative of picolinic acid, featuring a cyclopropoxy group at the third position and a fluorine atom at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-fluoropicolinic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. For example, cyclopropanol can react with a suitable leaving group on the pyridine ring under basic conditions to form the cyclopropoxy derivative.
Picolinic Acid Derivative Formation: The final step involves the formation of the picolinic acid derivative, which can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-4-fluoropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluoropicolinic acid depends on its interaction with molecular targets. The cyclopropoxy and fluorine groups can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways involved may vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-4-chloropicolinic acid
- 3-Cyclopropoxy-4-bromopicolinic acid
- 3-Cyclopropoxy-4-iodopicolinic acid
Uniqueness
3-Cyclopropoxy-4-fluoropicolinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins compared to other halogenated derivatives.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
QSKMKVVKQLBIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


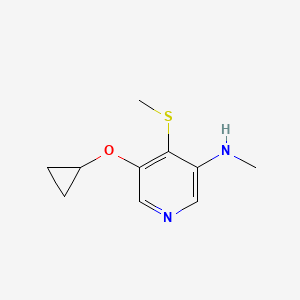
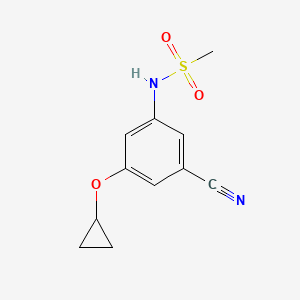
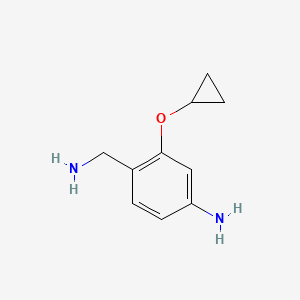
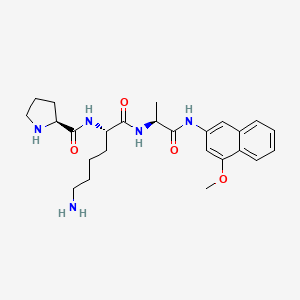
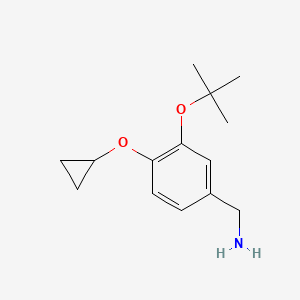
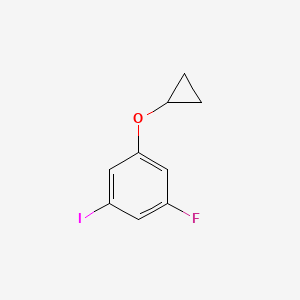
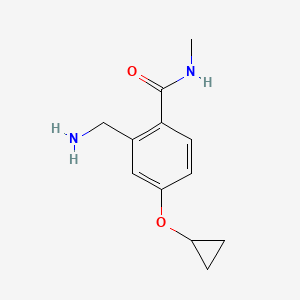
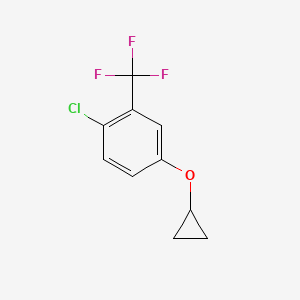
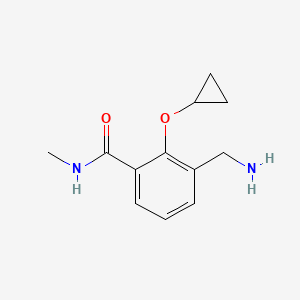
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)
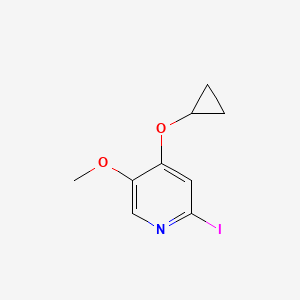
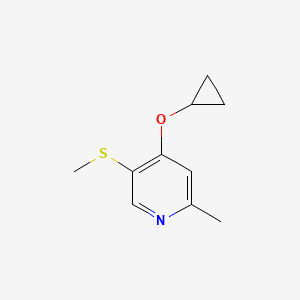
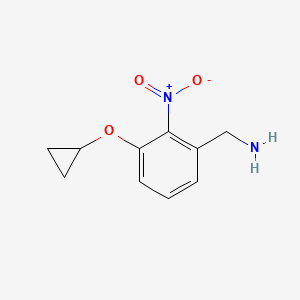
![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
